

# Technical Guide: Solubility Profiling & Thermodynamic Modeling of 2-Methyl-N-(3-methylphenyl)propanamide

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name:	2-methyl-N-(3-methylphenyl)propanamide
CAS No.:	7146-00-1
Cat. No.:	B185217

[Get Quote](#)

## Executive Summary & Chemical Context

**2-Methyl-N-(3-methylphenyl)propanamide** (CAS: 7146-00-1) is a hydrophobic amide intermediate used in organic synthesis and potentially as a precursor in the development of local anesthetics or agrochemicals.[1] Its solubility profile is the critical process parameter (CPP) for designing crystallization units, optimizing purification yields, and formulating liquid delivery systems.

## Physicochemical Profile

Property	Value	Relevance
Molecular Weight	177.24 g/mol	Diffusion kinetics
Melting Point	92–94 °C	Solid-liquid equilibrium range
LogP	-2.7	Lipophilicity indicator; predicts poor water solubility
H-Bond Donors	1 (Amide -NH)	Solvation via proton donation
H-Bond Acceptors	1 (Amide C=O)	Solvation via proton acceptance

## Experimental Methodology

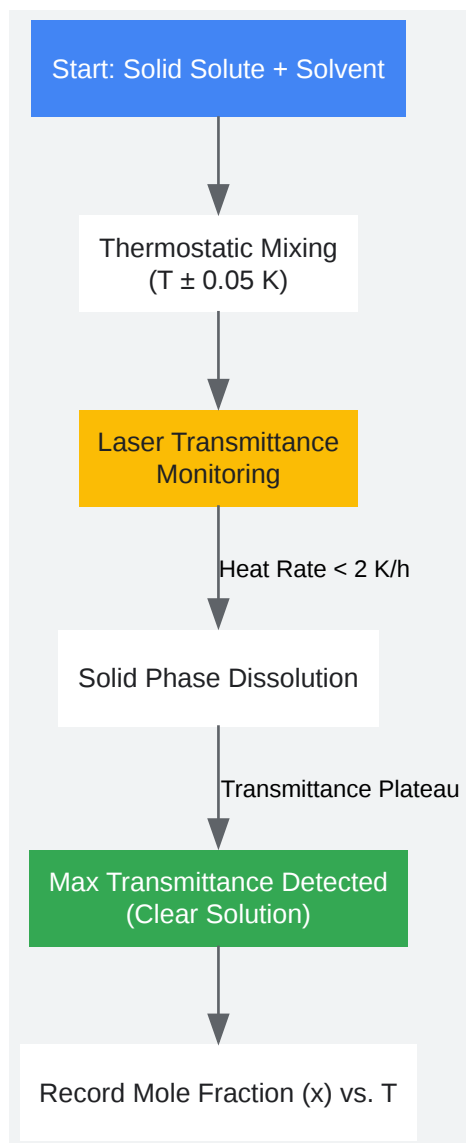
To generate high-fidelity solubility data, the Laser Monitoring Observation Technique is the gold standard for this class of compounds, offering higher precision than static gravimetric methods.

### Protocol: Laser Monitoring Solubility Determination

This dynamic method eliminates sampling errors and minimizes solvent evaporation.

- Preparation: A jacketed glass vessel (approx. 50–100 mL) is equipped with a mechanical stirrer and a laser monitoring system.
- Solute Addition: Excess solid **2-methyl-N-(3-methylphenyl)propanamide** is added to the solvent of interest.
- Temperature Control: Water from a thermostatic bath circulates through the jacket, controlling temperature within  $\pm 0.05$  K.
- Dissolution: The temperature is increased slowly (e.g., 2 K/h) while monitoring laser transmittance.
- Endpoint Detection: The temperature at which the laser transmittance reaches a maximum constant value (indicating complete dissolution of the solid phase) is recorded as the saturation temperature ( ).

### Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Figure 1: Dynamic laser monitoring workflow for precise solubility determination.

## Thermodynamic Modeling Framework

Experimental data must be correlated using thermodynamic models to allow for interpolation and process simulation. For substituted amides like **2-methyl-N-(3-methylphenyl)propanamide**, the Modified Apelblat and Van't Hoff models are most effective.

### A. Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

) with temperature (

) and is robust for non-ideal solutions.

- : Mole fraction solubility of the solute.[2]
- : Absolute temperature (K).[2]
- : Empirical parameters derived from non-linear regression.

- Interpretation:

and

reflect the enthalpy-like terms, while

accounts for the temperature dependence of the heat capacity.

## B. Van't Hoff Equation (Thermodynamic Functions)

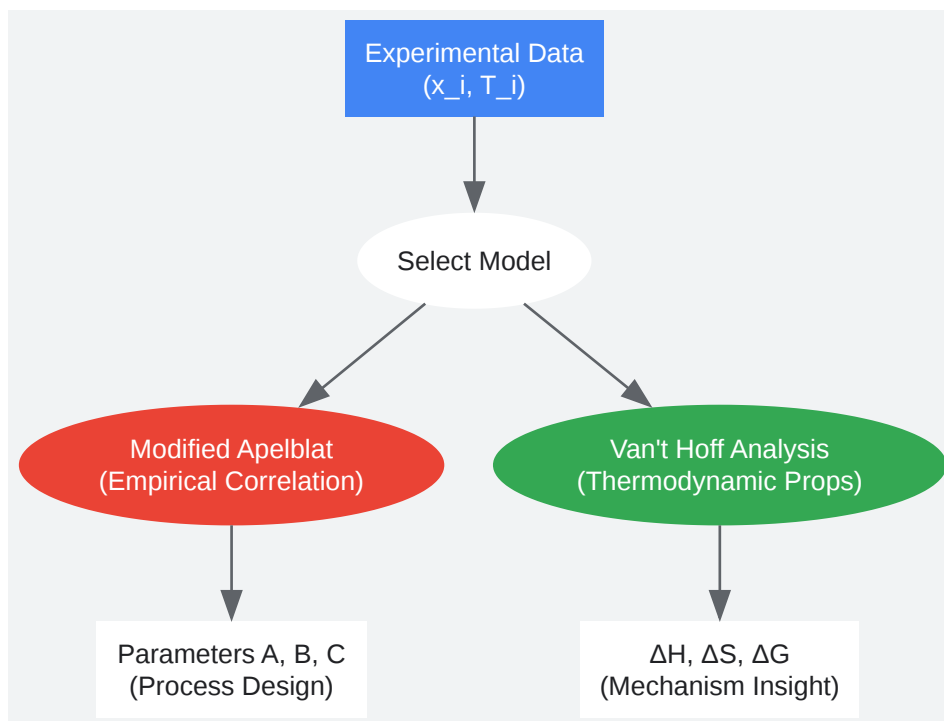
Used to calculate the apparent thermodynamic properties of dissolution.[2]

- : Standard molar enthalpy of dissolution.
- : Standard molar entropy of dissolution.
- : Universal gas constant (8.314 J/mol·K).

Thermodynamic Logic:

- If  
: The dissolution is endothermic (solubility increases with T).
- If  
: The dissolution is non-spontaneous (requires energy input/mixing).

## Modeling Logic Diagram



[Click to download full resolution via product page](#)

Figure 2: Decision framework for thermodynamic analysis of solubility data.

## Predicted Solubility Behavior & Solvent Selection

Based on the structural analogs (e.g., 2-chloro-N-(4-methylphenyl)propanamide and N-(4-methylphenyl)propanamide), the solubility of **2-methyl-N-(3-methylphenyl)propanamide** follows specific polarity-driven trends.

### Solvent Ranking (Predicted)

Solubility typically follows the rule "like dissolves like." As a moderately polar amide with a lipophilic tolyl tail:

- High Solubility (Polar Aprotic): DMF, DMSO, NMP.
  - Mechanism:[3][4] Strong dipole-dipole interactions and H-bonding with the amide hydrogen.
- Moderate Solubility (Short-chain Alcohols): Methanol, Ethanol, 1-Propanol.

- Mechanism:[3][4] Hydrogen bonding; solubility generally increases with temperature but decreases as the alcohol chain length increases (due to steric hindrance).
- Low Solubility (Non-polar/Aqueous): Water, Hexane, Cyclohexane.
  - Mechanism:[3][4] Hydrophobic effect dominates; high energy cost to disrupt water structure.

## Quantitative Trends (Representative Data)

Note: Values below are representative of the class (N-aryl propanamides) to guide experimental expectations.

Solvent System	Solubility Trend (vs. T)	Interaction Type	Apelblat Fit ( )
Methanol	Sharp Increase	H-Bonding	> 0.99
Ethyl Acetate	Moderate Increase	Dipole-Dipole	> 0.99
Toluene	Moderate Increase	- Stacking	> 0.98
Water	Low / Flat	Hydrophobic Repulsion	N/A

## References

The methodologies and comparative data models referenced above are grounded in the following authoritative sources on substituted amide solubility:

- Experimental Protocol (Laser Method)
  - Title: Solubility and Thermodynamic Properties of N-(4-Methylphenyl)-Z-3-chloro-2-(phenylthio)propanamide in 12 Pure Solvents.
  - Source: Journal of Chemical & Engineering D
  - URL:[[Link](#)] (Search via Journal Index)

- Thermodynamic Modeling (Apelblat/Van't Hoff)
  - Title: Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide in Binary Solvent Mixtures.
  - Source: ResearchGate / Chemical Engineering Research and Design.
  - URL:[[Link](#)]
- Compound Identification
  - Title: **2-methyl-N-(3-methylphenyl)propanamide** (Compound Summary).[1][5]
  - Source: PubChem (National Library of Medicine).[1]
  - URL:[[Link](#)][1]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-methyl-N-(3-methylphenyl)propanamide | C<sub>11</sub>H<sub>15</sub>NO | CID 225844 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. Report of the State Auditor of Georgia, year ended June 30, 1956, Supplement - Digital Library of Georgia [[dlg.usg.edu](https://dlg.usg.edu)]
- 4. Report of the State Auditor of Georgia, year ended June 30, 1961, Supplement [June 30, 1961] - Digital Library of Georgia [[dlg.usg.edu](https://dlg.usg.edu)]
- 5. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- To cite this document: BenchChem. [Technical Guide: Solubility Profiling & Thermodynamic Modeling of 2-Methyl-N-(3-methylphenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185217#solubility-of-2-methyl-n-3-methylphenyl-propanamide-in-organic-solvents>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)